molecular formula C19H17ClN4O B14953937 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14953937
M. Wt: 352.8 g/mol
InChI Key: ZOWNESRTWZBLLW-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide is a synthetic small molecule characterized by a 5-chloro-1-methylindole-2-carboxamide core linked to a benzimidazole moiety via an ethyl chain. This structural framework is frequently associated with modulation of biological targets such as cannabinoid type 1 receptors (CB1), G-protein coupled receptors (GPCRs), and nicotinic acetylcholine receptors (nAChRs) . The 5-chloro substituent on the indole ring enhances lipophilicity and may influence receptor binding affinity, while the 1-methyl group likely improves metabolic stability by reducing oxidative dealkylation.

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H17ClN4O/c1-24-16-7-6-13(20)10-12(16)11-17(24)19(25)21-9-8-18-22-14-4-2-3-5-15(14)23-18/h2-7,10-11H,8-9H2,1H3,(H,21,25)(H,22,23)

InChI Key

ZOWNESRTWZBLLW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Chemical Reactions Analysis

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity or modulating their function. The indole structure can interact with various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Indole Substituents Benzimidazole Linker Biological Target Synthesis Yield
Target Compound 5-Cl, 1-Me Ethyl CB1, GPCRs, nAChRs (inferred) Not Reported
3-(Azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide 5-Cl, 3-azidomethyl Phenethyl Photoactivatable probes Not Specified
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide (25) 5-OH Benzyl IDO1 inhibitor 13%
N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline (2) None Methyl Not Reported Not Reported

Key Observations :

  • Chloro vs. Hydroxy Substituents : The target compound’s 5-chloro group may enhance lipophilicity compared to the 5-hydroxy substituent in compound 25 , which could explain differences in membrane permeability and target engagement.
  • Synthetic Accessibility : Yields for such compounds vary significantly; compound 25’s low yield (13%) highlights challenges in benzimidazole-indole coupling reactions , whereas the target compound’s synthesis route remains unspecified.

Analytical and Structural Characterization

  • X-ray Crystallography: The (E)-configuration of imine functionalities in related compounds (e.g., ) was confirmed via single-crystal X-ray analysis using SHELX software .
  • Spectroscopic Techniques : All compounds, including the target, rely on $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS for structural validation. For example, compound 25’s $ ^1H $ NMR showed aromatic protons at δ 7.2–7.8 ppm, consistent with benzimidazole and indole moieties .

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the various biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H15ClN4O\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_{4}\text{O}

This structure features a benzimidazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on MCF Cell Lines : A derivative of benzimidazole was shown to induce apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM, indicating effective tumor suppression in vivo .
  • U87 Glioblastoma : Another study reported that a benzimidazole derivative exhibited an IC50 of 45.2 ± 13.0 μM against U87 glioblastoma cells, demonstrating its potential as an anticancer agent .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated:

  • Cyclooxygenase Inhibition : A related compound exhibited an IC50 of 3.11 ± 0.41 μM for COX-2 inhibition, highlighting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented:

  • Broad-Spectrum Activity : Compounds similar to this compound have shown activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Summary of Biological Activities

Activity IC50 Value (μM) Cell Line / Target
Anticancer25.72 ± 3.95MCF Cell Lines
Anticancer45.2 ± 13.0U87 Glioblastoma
Anti-inflammatory3.11 ± 0.41COX-2
Antimicrobial-Various Bacterial Strains

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